Sodium L-pyroglutamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

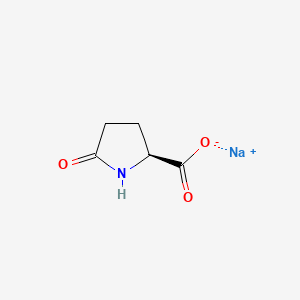

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183074 | |

| Record name | Sodium pidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28874-51-3 | |

| Record name | Sodium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028874513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V74VH163T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Sodium L-pyroglutamate in the Glutathione Cycle: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the role of Sodium L-pyroglutamate within the intricate framework of the glutathione (GSH) cycle. Glutathione, the most abundant intracellular non-protein thiol, is central to cellular redox homeostasis, detoxification, and overall cellular health. The regeneration of its precursor, L-glutamate, is a critical control point in maintaining the cellular GSH pool. This document elucidates the biochemical significance, enzymatic conversion, and regulatory aspects of L-pyroglutamate (also known as 5-oxoproline), a key intermediate in the γ-glutamyl cycle. We will delve into the mechanistic details of 5-oxoprolinase, the enzyme responsible for converting L-pyroglutamate to L-glutamate, and provide detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of glutathione metabolism and its therapeutic implications.

Introduction: The Centrality of the Glutathione Cycle

The glutathione system, encompassing reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), represents the primary defense mechanism against oxidative and electrophilic stress in mammalian cells.[1] The maintenance of a high GSH/GSSG ratio is paramount for cellular viability and function. The synthesis of GSH is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[2] The availability of the constituent amino acids—glutamate, cysteine, and glycine—is a rate-limiting factor in GSH synthesis.

The γ-glutamyl cycle is a six-enzyme pathway that accounts for the synthesis and degradation of glutathione.[2][3][4] A crucial, yet often overlooked, aspect of this cycle is the salvage pathway for glutamate. It is in this context that L-pyroglutamate emerges as a pivotal metabolite. L-pyroglutamate is formed from the cyclization of the γ-glutamyl moiety of γ-glutamyl-amino acids, a reaction catalyzed by γ-glutamyl cyclotransferase.[5] Its conversion back to L-glutamate, thereby replenishing the precursor pool for GSH synthesis, is the central topic of this guide.

The Biochemical Juncture: L-pyroglutamate to L-glutamate

This compound, the salt of L-pyroglutamic acid, serves as a direct precursor for L-glutamate within the γ-glutamyl cycle. This conversion is a critical step for sustaining glutathione synthesis, particularly under conditions of high glutathione turnover.

The Enzyme: 5-Oxoprolinase (OPLAH)

The enzymatic conversion of L-pyroglutamate to L-glutamate is catalyzed by 5-oxoprolinase (ATP-hydrolysing), also known as pyroglutamase (EC 3.5.2.9).[6] This enzyme belongs to the hydrolase family and acts on carbon-nitrogen bonds in cyclic amides.

Reaction:

ATP + 5-oxo-L-proline + 2 H₂O ⇌ ADP + phosphate + L-glutamate[6]

The reaction is an ATP-dependent hydrolysis, highlighting the energetic investment required to open the stable lactam ring of L-pyroglutamate. This energy expenditure underscores the biological importance of recycling this metabolite to salvage glutamate for essential cellular processes, including glutathione synthesis.

Enzymatic Mechanism and Regulation

5-Oxoprolinase is a homodimeric protein that couples the hydrolysis of ATP to the cleavage of the internal amide bond of 5-oxo-L-proline.[5] The mechanism is sequential, with both 5-oxo-L-proline and MgATP²⁻ binding to the enzyme before the catalytic reaction occurs.[7] The expression and activity of 5-oxoprolinase are subject to regulation, although the specific mechanisms are still under investigation. The availability of its substrates, particularly ATP, can influence the rate of L-pyroglutamate conversion.

The Glutathione Cycle: A Visual Representation

The following diagram illustrates the central role of this compound and 5-oxoprolinase within the broader context of the γ-glutamyl cycle.

Caption: The γ-Glutamyl Cycle Highlighting L-Pyroglutamate Metabolism.

Quantitative Insights

The following tables provide key quantitative data related to the enzymes and metabolites of the glutathione cycle, with a focus on L-pyroglutamate and 5-oxoprolinase.

Table 1: Kinetic Parameters of 5-Oxoprolinase

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Rat Kidney | 5-Oxo-L-proline | 31.6 ± 2.3 | 1.2 ± 0.02 µmol/min/mg | [7] |

| Rat Kidney | MgATP²⁻ | 172.7 ± 11.5 | [7] | |

| Wheat Germ | 5-Oxo-L-proline | 14 | Not specified | [1] |

| Wheat Germ | ATP | 400 | [1] |

Table 2: Typical Intracellular Concentrations of Glutathione Cycle Metabolites

| Metabolite | Concentration Range | Tissue/Cell Type | Reference |

| Glutathione (GSH) | 1 - 10 mM | Liver | [1] |

| Glutathione (GSH) | 0.5 - 10 mM | Various mammalian cells | [5] |

| γ-Glutamylcysteine | 50 - 200 µM (extracellular) | Neurons and Astrocytes | [8] |

| L-Glutamate | ~10 mM | Brain | [9] |

| L-Pyroglutamate | Variable, significantly lower than glutamate | General | [9] |

Experimental Protocols

This section provides detailed methodologies for the analysis of key components of the L-pyroglutamate-glutathione axis.

Fluorimetric Assay for 5-Oxoprolinase Activity

This protocol is adapted from the method described by Göhlich and Spangenberg (1999) and is based on the HPLC quantification of glutamate produced from the enzymatic reaction.[10]

A. Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 10 mM ATP.

-

Substrate Solution: 10 mM 5-oxo-L-proline in water.

-

Reaction Stop Solution: 1 M Perchloric Acid.

-

Neutralization Solution: 2 M KHCO₃.

-

Derivatization Reagent (OPA Reagent): Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of β-mercaptoethanol. Prepare fresh daily and protect from light.

-

Enzyme Preparation: Purified or partially purified 5-oxoprolinase, or tissue/cell homogenate.

B. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of Substrate Solution, and the enzyme sample (e.g., 20 µL of cell lysate). Adjust the final volume to 100 µL with water.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 20 µL of 1 M Perchloric Acid.

-

Neutralization: Neutralize the sample by adding 20 µL of 2 M KHCO₃. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitate.

-

Derivatization: Mix 50 µL of the supernatant with 100 µL of OPA Reagent. Incubate at room temperature for 2 minutes in the dark.

-

HPLC Analysis:

-

Inject a suitable volume (e.g., 20 µL) of the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of a suitable buffer (e.g., Buffer A: 50 mM sodium acetate, pH 6.8; Buffer B: methanol).

-

Detect the OPA-derivatized glutamate using a fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

-

Quantification: Quantify the glutamate produced by comparing the peak area to a standard curve of known glutamate concentrations.

LC-MS/MS Method for Quantification of L-Pyroglutamate and Glutathione

This protocol provides a framework for the simultaneous quantification of L-pyroglutamate and glutathione (GSH and GSSG) in biological samples, adapted from various sources.[11][12][13]

A. Sample Preparation (from Tissue):

-

Homogenization: Immediately after collection, snap-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue (~50 mg) in 1 mL of ice-cold extraction solvent (e.g., 80% methanol containing an internal standard).[11]

-

Protein Precipitation: Vortex the homogenate and incubate on ice for 20 minutes to precipitate proteins.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

B. Sample Preparation (from Adherent Cells):

-

Cell Washing: Wash the cell monolayer twice with ice-cold PBS.

-

Metabolite Extraction: Add ice-cold 80% methanol to the plate and scrape the cells.[14]

-

Collection and Clarification: Collect the cell suspension and centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the metabolites.

C. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating these polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high organic to high aqueous to elute the compounds.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

L-Pyroglutamate: Monitor the transition from the parent ion (m/z) to a specific product ion.

-

GSH: Monitor the transition for reduced glutathione.

-

GSSG: Monitor the transition for oxidized glutathione.

-

Internal Standards: Use stable isotope-labeled analogs for accurate quantification.

-

-

Clinical Significance and Therapeutic Perspectives

Deficiencies in the enzymes of the γ-glutamyl cycle can lead to serious metabolic disorders. A deficiency in 5-oxoprolinase results in 5-oxoprolinuria, a condition characterized by the accumulation and excretion of large amounts of L-pyroglutamate.[15][16] Clinical manifestations can include metabolic acidosis, hemolytic anemia, and neurological symptoms.[17] Similarly, a deficiency in glutathione synthetase also leads to 5-oxoprolinuria due to the backup of the pathway and subsequent conversion of γ-glutamylcysteine to L-pyroglutamate.[17]

Understanding the role of L-pyroglutamate and 5-oxoprolinase opens avenues for therapeutic interventions in conditions associated with glutathione deficiency. Strategies aimed at enhancing the activity of 5-oxoprolinase or providing substrates for the glutathione cycle are being explored. Supplementation with N-acetylcysteine (NAC), a precursor of cysteine, is a common approach to boost glutathione levels.[18][19] Future research may focus on developing small molecule activators of 5-oxoprolinase or gene therapies for individuals with genetic deficiencies in this enzyme.

Conclusion

This compound is a critical intermediate in the γ-glutamyl cycle, serving as a direct precursor for the synthesis of L-glutamate, a cornerstone for glutathione production. The enzyme 5-oxoprolinase plays a vital role in this conversion, and its dysfunction has significant clinical implications. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the intricate workings of the glutathione cycle and to explore novel therapeutic strategies for a range of diseases associated with oxidative stress and glutathione depletion.

References

- 1. 5-Oxoprolinase (l-Pyroglutamate Hydrolase) in Higher Plants: Partial Purification and Characterization of the Wheat Germ Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Glutamyl Cycle [flipper.diff.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 7. 5-Oxoprolinase from rat kidney, I. Assay, purification, and determination of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Orphanet: 5-oxoprolinase deficiency [orpha.net]

- 16. karger.com [karger.com]

- 17. dph.illinois.gov [dph.illinois.gov]

- 18. The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Laboratory Synthesis of Sodium L-Pyroglutamate from L-Glutamic Acid

Abstract

Sodium L-pyroglutamate, the sodium salt of pyroglutamic acid, is a valued humectant in the cosmetics and personal care industries and a significant compound in biological systems, often formed through the cyclization of N-terminal glutamic acid or glutamine residues in proteins.[1][2][3][4] This technical guide provides a comprehensive, first-principles approach to the laboratory-scale synthesis of this compound from L-glutamic acid. Moving beyond a simple recitation of steps, this document elucidates the causal mechanisms behind the protocol, offers insights into process control, and details robust methods for purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for producing this compound.

Introduction: The Significance of L-Pyroglutamic Acid and its Sodium Salt

L-pyroglutamic acid (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative formed via the intramolecular condensation of L-glutamic acid.[1][5] In biological contexts, this conversion can occur spontaneously or be enzymatically catalyzed, representing a common post-translational modification of proteins.[6][7] The formation of an N-terminal pyroglutamate residue can influence protein stability and function and presents challenges for certain analytical techniques like Edman degradation, which requires a free primary amine.[1]

Industrially, the sodium salt, this compound (Sodium PCA), is highly prized as a component of the skin's natural moisturizing factor (NMF).[2] Its excellent hygroscopic properties make it a superior humectant in formulations for skin and hair care, where it helps to attract and retain moisture.[2][4] The synthesis from the readily available and inexpensive amino acid L-glutamic acid makes it an accessible target for laboratory preparation.

The Chemical Principle: Intramolecular Cyclization

The core of the synthesis is the conversion of L-glutamic acid into L-pyroglutamic acid. This transformation is an intramolecular condensation, specifically a lactamization reaction. The nucleophilic α-amino group of glutamic acid attacks the electrophilic carbon of the side-chain (γ) carboxylic acid. This process results in the formation of a stable, five-membered lactam ring and the elimination of one molecule of water.[1][7][8]

The reaction is primarily driven by heat. As first noted in 1882, heating glutamic acid to elevated temperatures (e.g., 130-180°C) provides the necessary activation energy to overcome the kinetic barrier for cyclization.[1][9] The rate of this non-enzymatic conversion is also influenced by pH, with studies showing that the reaction is favored in both acidic (pH 4) and alkaline (pH 8) conditions, while being slower at neutral pH.[10][11][12] For this preparative synthesis, thermal energy is the most direct and efficient driver.

Caption: Reaction scheme for the thermal cyclization of L-glutamic acid.

Experimental Guide: A Two-Stage Synthesis

This protocol is divided into two primary stages: the thermal dehydration of L-glutamic acid to form L-pyroglutamic acid, followed by the stoichiometric neutralization to yield the final sodium salt.

Materials and Equipment

| Reagents & Materials | Equipment |

| L-Glutamic Acid (Reagent Grade) | Heating mantle or oil bath with stirrer |

| Sodium Hydroxide (NaOH) pellets | 250 mL three-neck round-bottom flask |

| or Sodium Bicarbonate (NaHCO₃) | Condenser and thermometer |

| Deionized Water | Magnetic stir bars |

| Ethanol (for optional purification) | Beakers, graduated cylinders |

| Activated Charcoal (optional) | pH meter or pH indicator strips |

| Buchner funnel and filter paper | |

| Rotary evaporator (optional) |

Stage 1: Thermal Cyclization to L-Pyroglutamic Acid

This procedure is adapted from established thermal dehydration methods.[9][13] The key to success is maintaining a consistent temperature to promote cyclization while minimizing thermal decomposition.

Step-by-Step Protocol:

-

Setup: Assemble the round-bottom flask in a heating mantle or oil bath on a magnetic stirrer. Fit the flask with a condenser (without water flow, to act as an air condenser) and a thermometer to monitor the reaction temperature.

-

Charging the Reactor: Add 50.0 g of L-glutamic acid to the flask.

-

Heating: Begin stirring and heat the flask. The target temperature for the reaction mixture is 150-160°C .

-

Reaction Monitoring: As the temperature rises, the glutamic acid powder will begin to melt and fuse. The intramolecular dehydration will commence, evidenced by the evolution of water vapor, which will condense in the upper part of the flask and the air condenser.[13]

-

Reaction Time: Maintain the temperature in the 150-160°C range for approximately 1.5 to 2 hours, or until the vigorous bubbling from water evolution subsides.[13] The resulting product will be a molten, slightly brownish liquid.

-

Cooling: Turn off the heat and allow the flask to cool. The crude L-pyroglutamic acid will solidify upon cooling.

Stage 2: Neutralization to this compound

The acidic L-pyroglutamic acid is now converted to its neutral sodium salt. Precise pH control is critical to ensure complete conversion without introducing excess base.

Step-by-Step Protocol:

-

Dissolution: To the flask containing the crude L-pyroglutamic acid (approx. 43.9 g, based on stoichiometric water loss), add approximately 100 mL of warm deionized water and stir until the solid is fully dissolved. The solution may have a slight color.

-

Decolorization (Optional): If the solution is significantly colored, add a small amount (approx. 1 g) of activated charcoal, stir for 15 minutes at room temperature, and then filter the solution to remove the charcoal.

-

Preparation of Base: Prepare a 4 M solution of sodium hydroxide by carefully dissolving NaOH in deionized water. Alternative: Sodium bicarbonate can be used for a milder reaction, though it will produce CO₂ gas.

-

Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirring pyroglutamic acid solution. Monitor the pH closely using a calibrated pH meter.

-

Endpoint: Continue adding the base until the pH of the solution stabilizes between 6.5 and 7.0 . This indicates that the carboxylic acid has been fully neutralized.

-

Final Product: The resulting clear or near-colorless solution is an aqueous solution of this compound. Its concentration can be determined by the final mass and volume or it can be used directly. For a solid product, the water can be removed under vacuum using a rotary evaporator.

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized product is a cornerstone of good laboratory practice. Several analytical techniques can be employed.

| Technique | Purpose | Expected Result for L-Pyroglutamic Acid/Sodium Salt |

| ¹H NMR Spectroscopy | Structural confirmation and purity assessment.[14] | Characteristic peaks corresponding to the protons on the five-membered ring. Purity can be assessed by integration. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the product.[5][10] | A peak corresponding to the mass of pyroglutamate (m/z ≈ 129.04 for [M-H]⁻ or 130.05 for [M+H]⁺). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification by separating the product from starting material and impurities.[8][15][16] | A single major peak at a retention time distinct from that of L-glutamic acid. |

| pH Measurement | Ensures complete neutralization for the sodium salt. | A final pH between 6.5 and 7.0 for the aqueous solution. |

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory. A thorough review of the Safety Data Sheets (SDS) for all chemicals is required before beginning any work.

-

L-Glutamic Acid: Generally considered non-hazardous.[17]

-

L-Pyroglutamic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

This compound: Not classified as a hazardous substance. Low toxicity.[18][19]

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times. All heating and neutralization steps should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from L-glutamic acid is a straightforward and robust procedure well-suited for a laboratory setting. By understanding the underlying principles of thermal cyclization and exercising precise control over key parameters like temperature and pH, researchers can reliably produce this valuable compound. The two-stage process of thermal dehydration followed by careful neutralization provides a high-yield pathway, and the final product can be validated using standard analytical techniques to ensure its suitability for further research or formulation development.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 28874-51-3 [chemicalbook.com]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. indiamart.com [indiamart.com]

- 5. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 8. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]

- 9. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 10. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Chemical and physical properties of Sodium L-pyroglutamate.

An In-Depth Technical Guide to the Chemical and Physical Properties of Sodium L-pyroglutamate

Introduction: Beyond a Simple Humectant

This compound, the sodium salt of L-pyroglutamic acid, is a molecule of significant interest in pharmaceutical and cosmetic sciences.[1][2] Often recognized by its synonym, Sodium PCA (Pyrrolidone Carboxylic Acid), its role extends far beyond its well-documented function as a superior moisturizing agent.[3][4][5] It is a naturally occurring component of the skin's Natural Moisturizing Factor (NMF), underscoring its inherent biocompatibility and physiological importance.[4][6]

This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound. We will delve into its structural attributes, physicochemical parameters, and the analytical methodologies required for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively formulate, analyze, and innovate with this versatile molecule. We will explore not just what its properties are, but why they are relevant and how they are reliably determined, grounding our discussion in established scientific principles.

Molecular Identity and Structure

The chemical identity of a compound is the bedrock of its scientific exploration. This compound's unique structure, derived from the cyclization of L-glutamic acid, dictates its chemical behavior and physical characteristics.[3]

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification system is critical in scientific research and drug development.

| Property | Identifier | Source(s) |

| Chemical Name | This compound | |

| Synonyms | Sodium PCA, Sodium (2S)-5-oxo-2-pyrrolidinecarboxylate, L-PCA-Na, Sodium Pidolate | [7] |

| CAS Number | 28874-51-3 | [1][4][8] |

| EC Number | 249-277-1 | [4][8] |

| Molecular Formula | C₅H₆NNaO₃ | [4][7] |

| Molecular Weight | 151.10 g/mol | [7][9] |

Structural Elucidation

This compound is the sodium salt of L-pyroglutamic acid, a lactam formed through the intramolecular dehydration of L-glutamic acid.[3][10] This cyclization results in a five-membered pyrrolidone ring, which is fundamental to its properties.[3] The "L" designation signifies its stereochemical origin from the naturally occurring L-amino acid, a crucial factor for its biocompatibility.

Caption: Formation of L-pyroglutamate from L-glutamic acid.

Physicochemical Properties

The physical and chemical properties of a molecule govern its behavior in various environments, from bulk storage to complex biological systems.

General Properties

These core properties are the first parameters assessed when evaluating a compound for any application.

| Property | Value / Description | Source(s) |

| Appearance | Clear, colorless to pale yellow transparent liquid (as a 50% aqueous solution). Can also exist as a solid/oil. | [4][8][11] |

| pH (Solution) | 6.5 - 7.5 (typically for a 10% or 50% aqueous solution) | [4][8][11] |

| Melting Point | ~125°C (for the solid form) | [6][7] |

| Boiling Point | ~313.7°C (at 101,325 Pa) | [6][7] |

| Density | ~1.45 g/cm³ (solid); ~1.26 g/cm³ (50% solution) | [4][7] |

Solubility Profile

Solubility is a critical parameter for formulation development, influencing bioavailability and ease of incorporation into various delivery systems.[1] this compound exhibits excellent aqueous solubility.

| Solvent | Solubility | Source(s) |

| Water | Highly soluble (613 g/L at 20°C) | [7][8] |

| Ethanol | Soluble | [8] |

| Methanol | Sparingly Soluble | [7] |

| Oils | Insoluble | [8] |

The high water solubility is attributed to the ionic nature of the sodium carboxylate group and the hydrogen bonding capacity of the carbonyl and imine groups within the pyrrolidone ring.[3]

Hygroscopicity and Humectant Activity

A defining characteristic of this compound is its strong hygroscopicity—the ability to attract and retain moisture from the atmosphere.[3][6] This property makes it an exceptional humectant. Its moisture-binding capacity is reported to be significantly higher than that of common polyols like glycerin and propylene glycol.[4][6][12] This is a direct consequence of its molecular structure, where the carbonyl and imine groups effectively form hydrogen bonds with water molecules.[3]

Optical Activity

Derived from L-glutamic acid, this compound is a chiral molecule and is optically active.[3] This means it rotates the plane of polarized light. The measurement of specific rotation is a key quality control parameter to confirm the stereochemical identity and purity of the material.

The causality behind this experiment lies in the unique interaction of a chiral molecule with plane-polarized light.[13] A robust protocol ensures that the measured rotation is a true reflection of the substance's intrinsic properties.

-

Instrument & Calibration: Use a calibrated polarimeter with a sodium D-line light source (589 nm).[13][14][15] Calibrate the instrument to a zero reading using the specified solvent.

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c), typically in g/mL, using a suitable solvent (e.g., water).[13] Ensure complete dissolution and thermal equilibrium at a specified temperature (e.g., 20°C).

-

Measurement: Fill a polarimeter cell of a known path length (l), measured in decimeters (dm), with the sample solution.[13][14]

-

Data Acquisition: Measure the observed angle of rotation (α).[13] Multiple readings should be taken and averaged to minimize random error.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)[13] The result is reported with the temperature and wavelength, e.g., [α]²⁰D.

Caption: Workflow for determining specific rotation.

Chemical Stability and Reactivity

For drug development, understanding a compound's stability is non-negotiable. This compound is noted for its high chemical stability under a range of pH conditions, a benefit of its lactam structure and salt form.[1][3]

-

Thermal Stability: The compound is stable at ambient temperatures. Thermal decomposition studies, often conducted via Thermogravimetric Analysis (TGA), show that significant decomposition of the parent molecule L-pyroglutamic acid begins after its melting point.[10] The sodium salt form generally enhances thermal stability compared to the free acid.

-

pH Stability: The lactam ring is generally stable to hydrolysis under neutral and mildly acidic or basic conditions, which is advantageous for formulation. Extreme pH conditions and high temperatures can, however, promote hydrolysis back to glutamate.

-

Storage: It should be stored in tightly closed containers in a dry, ventilated place, away from light and moisture, to prevent degradation and maintain its hygroscopic nature.[4][6][8]

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality assessment of this compound.[16]

Caption: A multi-modal workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule.[16][17]

-

Expected Absorptions:

-

~1680-1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid salt (carboxylate).

-

~1650-1690 cm⁻¹: A strong C=O stretching band from the amide (lactam) in the five-membered ring.

-

~3100-3500 cm⁻¹: An N-H stretching band from the lactam. If the sample is hydrated, a broad O-H stretch from water will also appear in this region.

-

~2800-3000 cm⁻¹: C-H stretching vibrations from the aliphatic CH₂ groups in the ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms.[16]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the three sets of non-equivalent protons on the pyrrolidone ring. The chemical shifts and splitting patterns (coupling) provide definitive proof of the ring structure.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule: the two carbonyl carbons (carboxylate and lactam), the chiral carbon (C-H), and the two methylene (-CH₂-) carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[18] Using electrospray ionization (ESI), one would expect to observe the pyroglutamate anion at m/z 128.04 [M-Na]⁻ in negative ion mode, or potentially adducts in positive ion mode.

Applications in Research and Drug Development

The unique physicochemical properties of this compound make it a valuable excipient and component in advanced formulations.

-

Bioavailability Enhancement: Its high water solubility and potential as a skin penetration enhancer can be leveraged in topical and transdermal drug delivery systems.[1][12]

-

Stabilizing Agent: Its chemical stability and biocompatibility make it a suitable agent for stabilizing active pharmaceutical ingredients (APIs) in aqueous formulations.[1]

-

Humectant in Formulations: In topical creams, ointments, and gels, it functions to maintain hydration, which can improve drug absorption and patient comfort.[1][5]

-

Nootropic Research: L-pyroglutamic acid itself has been investigated for potential cognitive-enhancing effects, making its salts of interest in nutritional and nootropic formulations.[1][5]

Safety and Handling

A thorough understanding of safety is paramount. This compound is generally considered safe, non-toxic, and non-irritating, consistent with its natural presence in human skin.[4][5]

-

General Handling: Adhere to good laboratory practices. Avoid contact with skin and eyes and avoid formation of dust and aerosols if handling the solid form.[9][19]

-

First Aid Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection as dictated by the scale and nature of the work.[19][20]

Conclusion

This compound is a functionally rich and structurally elegant molecule. Its properties—stemming from its chiral, cyclic structure—include exceptional hygroscopicity, high water solubility, and excellent chemical stability. These characteristics, combined with its inherent biocompatibility, make it a highly valuable component for scientists and researchers in drug development and advanced material sciences. A comprehensive analytical approach, grounded in the principles outlined in this guide, is essential for ensuring its quality and unlocking its full potential in innovative applications.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 28874-51-3 [chemicalbook.com]

- 3. zhishangchem.com [zhishangchem.com]

- 4. zhonglanindustry.com [zhonglanindustry.com]

- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 6. China this compound CAS No.:28874-51-3 [qinmuchem.com]

- 7. This compound | 28874-51-3 [amp.chemicalbook.com]

- 8. ellementalpro.com [ellementalpro.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. makingchembooks.com [makingchembooks.com]

- 12. Sodium l pyroglutamate [adonisdrug.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. openreview.net [openreview.net]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. youtube.com [youtube.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. cleanchemlab.com [cleanchemlab.com]

Sodium L-Pyroglutamate: A Nexus of Cellular Metabolism, Redox Homeostasis, and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium L-pyroglutamate, the sodium salt of L-pyroglutamic acid (also known as 5-oxoproline), is a pivotal but often overlooked metabolite at the crossroads of amino acid metabolism, cellular energy, and antioxidant defense. While widely recognized in dermatology as a natural humectant, its core biochemical functions are far more profound. This technical guide provides an in-depth exploration of this compound's role in cellular metabolism, designed for researchers and drug development professionals. We will dissect its integral position within the γ-glutamyl cycle, its function as a dynamic reservoir for the L-glutamate pool, and its subsequent impact on anaplerosis of the tricarboxylic acid (TCA) cycle. Furthermore, this guide details robust, field-proven experimental methodologies to quantitatively assess its metabolic impact, from enzymatic assays and metabolite quantification to stable isotope-resolved metabolomics. By synthesizing the biochemical principles with practical experimental design, we illuminate the therapeutic potential of modulating this metabolic nexus in contexts ranging from neuroprotection to metabolic disorders.

Chapter 1: The Biochemical Core - L-Pyroglutamate in the γ-Glutamyl Cycle

L-pyroglutamic acid is not an amino acid incorporated into proteins but is a critical intermediate in the γ-glutamyl cycle (also known as the Meister cycle), a six-enzyme pathway responsible for the synthesis and degradation of the master antioxidant, glutathione (GSH).[1][2][3] Understanding this cycle is fundamental to appreciating the metabolic significance of L-pyroglutamate.

The primary function of this cycle is to facilitate the transport of amino acids into the cell and to recycle the components of glutathione.[1] L-pyroglutamate is generated when γ-glutamylcyclotransferase acts on γ-glutamyl-amino acids, releasing the transported amino acid.[4] The cycle is completed, and the glutamate moiety is recovered, when the enzyme 5-oxoprolinase (OPLAH) catalyzes the ATP-dependent ring-opening of L-pyroglutamate to regenerate L-glutamate.[4][5]

This final step is metabolically crucial for two reasons:

-

Glutathione Homeostasis: It salvages the glutamate molecule, making it available for resynthesis into glutathione, thereby maintaining the cell's primary defense against oxidative stress.[4]

-

Glutamate Pool Maintenance: It replenishes the intracellular L-glutamate pool, a central hub for numerous metabolic and signaling functions.

Defects in the γ-glutamyl cycle, particularly in the enzymes glutathione synthetase or 5-oxoprolinase, can lead to a condition known as 5-oxoprolinuria (or pyroglutamic aciduria), characterized by a massive accumulation and excretion of pyroglutamic acid.[2][3] This highlights the critical importance of OPLAH in maintaining metabolic equilibrium.

References

- 1. 5-Oxoprolinase deficiency: report of the first human OPLAH mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Honey - Wikipedia [en.wikipedia.org]

- 4. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Neuro-Integrative Actions of Sodium L-pyroglutamate: A Technical Guide to its Mechanism in Neuronal Cells

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium L-pyroglutamate, a cyclized derivative of glutamic acid, is emerging as a significant modulator of neuronal function. While historically viewed as a metabolic intermediate, compelling evidence now points to its direct and indirect roles in shaping neurotransmission, neuronal protection, and cognitive processes. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in neuronal cells. We will dissect its intricate relationship with the glutamatergic system, its function within the glutathione cycle, and its neuroprotective properties against excitotoxicity. This document synthesizes current research to offer a comprehensive understanding for researchers and professionals in neuroscience and drug development, highlighting the therapeutic potential of this intriguing molecule.

Introduction: Unveiling the Significance of this compound

This compound, also known as pidolic acid, is a naturally occurring amino acid derivative found in high concentrations in the brain.[1] For many years, its presence was primarily associated with the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport.[2] However, a growing body of research has propelled L-pyroglutamate from a mere metabolic bystander to a molecule of interest for its nootropic and neuroprotective effects. Its ability to cross the blood-brain barrier and influence cognitive functions has made it a focal point for investigations into novel therapeutic strategies for age-related cognitive decline and neurodegenerative conditions.

This guide will provide a detailed examination of the molecular mechanisms that underpin the effects of this compound on neuronal cells. We will delve into its direct interactions with neurotransmitter systems and its crucial role as a precursor for the primary excitatory neurotransmitter, glutamate. The subsequent sections will present key experimental findings that elucidate these mechanisms, complete with detailed protocols and data interpretation, to provide a robust framework for future research and development.

The Glutamatergic Connection: A Dual Role in Neurotransmission

The structural similarity of L-pyroglutamate to L-glutamate, the most abundant excitatory neurotransmitter in the central nervous system, is central to its mechanism of action.[3] This relationship manifests in two primary ways: as a direct modulator of glutamate receptor activity and as a precursor for glutamate synthesis.

Modulation of Glutamate Receptor Binding

Initial investigations into the neurochemical effects of L-pyroglutamate revealed its ability to interact with the glutamatergic system. Studies have shown that L-pyroglutamic acid can decrease both Na+-dependent and Na+-independent glutamate binding in rat brain preparations.[4][5] This suggests that L-pyroglutamate may act as a competitive or allosteric modulator of glutamate receptors, although the precise receptor subtypes involved are still under investigation. While it interferes with glutamate binding, it does not appear to cause significant neurotoxicity on its own, indicating a more nuanced modulatory role rather than direct agonism.[4][5]

A Crucial Link in the Glutathione Cycle and Glutamate Synthesis

L-pyroglutamate is a key intermediate in the glutathione cycle.[2] Within neuronal cells, it is converted to L-glutamate by the enzyme 5-oxoprolinase.[6] This positions L-pyroglutamate as a vital precursor for the neuronal glutamate pool, which is essential for maintaining excitatory neurotransmission.[6][7] The glutathione cycle not only provides a reservoir for glutamate but also plays a critical role in cellular antioxidant defense, protecting neurons from oxidative stress.[2]

The following diagram illustrates the position of L-pyroglutamate within the glutathione cycle and its conversion to glutamate.

Caption: The Glutathione Cycle in Neurons.

Neuroprotection Against Glutamate-Induced Excitotoxicity

One of the most significant actions of this compound is its ability to protect neurons from glutamate-induced excitotoxicity. This phenomenon, characterized by neuronal damage resulting from excessive stimulation of glutamate receptors, is implicated in various neurodegenerative diseases.

A key study demonstrated that L-pyroglutamic acid (L-PGA) protects rat cortical neurons against sodium glutamate-induced injury.[8] The protective effects were concentration-dependent, highlighting a direct pharmacological action.

Inhibition of Nitric Oxide Formation

Glutamate excitotoxicity is often mediated by the overproduction of nitric oxide (NO), a free radical that can lead to oxidative stress and cell death. The aforementioned study found that L-PGA attenuated the glutamate-induced release of NO, suggesting that its neuroprotective effects are, at least in part, due to the mitigation of oxidative damage.[8]

Suppression of Intracellular Calcium Elevation

A hallmark of glutamate-induced excitotoxicity is a massive influx of calcium ions ([Ca2+]i) into the neuron. This calcium overload triggers a cascade of detrimental events, including the activation of apoptotic pathways. L-PGA was shown to significantly depress the glutamate-induced elevation of intracellular calcium in a concentration-dependent manner.[8]

The following table summarizes the quantitative data from this pivotal study:

| L-PGA Concentration (µmol/L) | Inhibition of Glutamate-Induced Neuronal Loss (IC50) | Depression of Glutamate-Caused [Ca2+]i Elevation |

| 1 | Not Applicable | 20.5% |

| 3 | Not Applicable | 34.4% |

| 10 | 41 ± 9 µmol/L | 47.7% |

| 30 | (95% confidence limits: 30.3-54.7 µmol/L) | 70.6% |

| 80 | Not explicitly stated, but within the range of the IC50 | |

| 100 | Not Applicable | 80.4% |

| Data adapted from Xiao & Liu (1999).[8] |

The proposed signaling pathway for the neuroprotective effect of L-pyroglutamate is illustrated below.

Caption: L-Pyroglutamate's Neuroprotective Pathway.

Influence on Other Neurotransmitter Systems

The effects of this compound are not confined to the glutamatergic system. Evidence suggests a broader influence on cholinergic and GABAergic neurotransmission, which may contribute to its cognitive-enhancing properties.

A study in guinea pigs demonstrated that intraperitoneal or intracerebroventricular administration of pyroglutamic acid increased the release of both acetylcholine (ACh) and gamma-aminobutyric acid (GABA) from the cerebral cortex.[9] The authors proposed that the increase in GABA release could be a primary effect, which in turn modulates ACh release. This dual action on both excitatory and inhibitory systems suggests a complex role in maintaining synaptic homeostasis.

Experimental Protocols for Investigating the Mechanism of Action

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from fetal rats, providing an in vitro model to study the direct effects of this compound.

Workflow Diagram:

Caption: Workflow for Primary Cortical Neuron Culture.

Detailed Steps:

-

Preparation: Coat culture plates with 0.1 mg/mL poly-L-lysine overnight at 37°C. Prepare dissection and culture media.

-

Dissection: Euthanize a timed-pregnant Sprague-Dawley rat at embryonic day 18 (E18). Dissect the embryos and isolate the cerebral cortices under sterile conditions.[5]

-

Digestion: Mince the cortical tissue and incubate in a papain solution (e.g., 20 units/mL) for 30 minutes at 37°C, followed by a brief incubation with DNase I to prevent cell clumping.[5]

-

Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Counting: Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Seeding: Plate the cells at a desired density (e.g., 5 x 10^4 cells/cm²) onto the coated plates in a high-glucose DMEM.

-

Culture: After 4 hours, replace the seeding medium with a serum-free neurobasal medium supplemented with B27. Maintain the cultures at 37°C in a humidified 5% CO2 incubator, performing partial media changes every 3-4 days.[5]

Assessment of Neuroprotection

This colorimetric assay measures the metabolic activity of viable cells.

-

Treatment: Plate primary cortical neurons in a 96-well plate. Treat the cells with varying concentrations of this compound for a specified pre-incubation period (e.g., 1 hour). Then, expose the cells to an excitotoxic concentration of sodium glutamate (e.g., 500 µM) for a defined duration (e.g., 24 hours). Include control wells with no treatment, glutamate only, and L-pyroglutamate only.

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Sample Collection: Following the treatment protocol described above, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

This method uses a fluorescent dye to visualize and quantify changes in intracellular calcium levels.

-

Cell Loading: Incubate the primary cortical neurons on coverslips with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C.

-

Washing: Wash the cells with a balanced salt solution to remove excess dye.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Recording: Perfuse the cells with a solution containing glutamate and/or L-pyroglutamate while recording the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is multifaceted, involving direct modulation of the glutamatergic system, a critical role in the synthesis of glutamate via the glutathione cycle, and potent neuroprotective effects against excitotoxicity. Its ability to also influence cholinergic and GABAergic neurotransmission further underscores its potential as a broad-spectrum neuromodulator.

For researchers and drug development professionals, this compound represents a promising candidate for therapeutic interventions in conditions characterized by glutamatergic dysregulation and neuronal damage. Future research should focus on:

-

Receptor Specificity: Identifying the specific glutamate receptor subtypes with which L-pyroglutamate interacts.

-

In Vivo Efficacy: Translating the observed in vitro neuroprotective effects to animal models of neurodegenerative diseases.

-

Synergistic Effects: Investigating potential synergistic effects with other nootropic agents or neuroprotective compounds.

A deeper understanding of the intricate molecular pathways governed by this compound will undoubtedly pave the way for novel and effective treatments for a range of neurological disorders.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glutathione cycle shapes synaptic glutamate activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. karger.com [karger.com]

- 9. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Enzymatic Conversion of Glutamine to Pyroglutamate: Mechanisms, Methodologies, and Pathological Implications

Abstract

The conversion of N-terminal glutamine residues to pyroglutamate (pGlu) is a critical post-translational modification that impacts the structure, stability, and function of a wide array of peptides and proteins. While this cyclization can occur spontaneously, it is predominantly catalyzed by the enzyme Glutaminyl Cyclase (QC). This guide provides a comprehensive technical overview of the enzymatic conversion process. We will delve into the molecular machinery of QC, its catalytic mechanism, and its profound physiological and pathological roles, particularly in neurodegenerative diseases like Alzheimer's. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for recombinant QC production, robust activity assays, and state-of-the-art analytical techniques for pGlu detection. The overarching goal is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to investigate and therapeutically target this pivotal enzymatic pathway.

Introduction: The Significance of N-Terminal Pyroglutamylation

The identity of the N-terminal amino acid is a crucial determinant of a protein's half-life and biological activity. The formation of an N-terminal pyroglutamate residue, a five-membered lactam ring, is a widespread post-translational modification that confers significant biochemical advantages. This cyclization neutralizes the positive charge of the N-terminal amino group, rendering the polypeptide more resistant to degradation by aminopeptidases and altering its biophysical properties.[1] This modification is essential for the maturation and function of numerous peptide hormones, such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH), where the pGlu residue is indispensable for proper receptor binding and conformational stability.[2][3]

However, this seemingly protective modification has a darker side. The aberrant formation of pGlu on certain peptides is a key pathological event in several human diseases. Most notably, the QC-catalyzed pyroglutamylation of N-terminally truncated Amyloid-β (Aβ) peptides is a critical step in the pathogenesis of Alzheimer's disease (AD).[4][5] These modified pGlu-Aβ peptides exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity, acting as seeds for the formation of the characteristic amyloid plaques found in AD brains.[6][7]

This guide will explore the central enzyme responsible for this conversion, Glutaminyl Cyclase, providing a deep dive into its mechanism and the methods used to study its activity.

The Catalyst: Glutaminyl Cyclase (QC) and its Isoform (isoQC)

The enzymatic catalysis of glutamine cyclization is primarily carried out by Glutaminyl Cyclase (QC) and its Golgi-resident isoenzyme, isoQC.[1][2] These are zinc-dependent metalloenzymes belonging to the acyltransferase family that dramatically accelerate the rate of intramolecular cyclization, a reaction that otherwise proceeds very slowly under physiological conditions.[2][8]

Structure and Catalytic Mechanism

Human QC (hQC) possesses a characteristic α/β-hydrolase fold.[9] The active site features a single, catalytic zinc ion (Zn²⁺) coordinated by three conserved residues and a water molecule.[3] The catalytic mechanism proceeds through a well-orchestrated series of steps:

-

Substrate Binding: The N-terminal glutaminyl residue of the substrate peptide binds to the active site.

-

Zinc-Mediated Polarization: The catalytic Zn²⁺ ion interacts with and polarizes the γ-amide carbonyl group of the glutamine side chain. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A conserved glutamate residue (Glu-201 in hQC) acts as a general base, abstracting a proton from the substrate's α-amino group. This enhances the nucleophilicity of the α-nitrogen. The activated α-nitrogen then attacks the polarized γ-carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral oxyanion intermediate, which is stabilized by the Zn²⁺ ion.

-

Intermediate Collapse and Product Release: The intermediate collapses, leading to the cleavage of the C-N bond of the glutamine side chain. The same conserved glutamate residue (Glu-201) now acts as a general acid, donating a proton to the leaving ammonia (NH₃) group. The cyclized pyroglutamate product is then released from the active site.[3]

Pathological Significance

The role of QC and isoQC extends beyond normal physiology into significant pathological processes.

-

Alzheimer's Disease: QC is overexpressed in the brains of AD patients.[10] It catalyzes the formation of pGlu-Aβ, a key neurotoxic species that initiates Aβ aggregation cascades.[2][11] Consequently, QC has emerged as a major therapeutic target, with several small-molecule inhibitors developed to block this pathological modification.[12][13]

-

Inflammation and Cancer: The isoenzyme, isoQC, is a key regulator of monocyte infiltration under inflammatory conditions through its modification of the chemokine CCL2.[14][15] More recently, isoQC has been identified as a novel cancer immunotherapy target for its role in modifying the CD47 "don't eat me" signal, which helps cancer cells evade the immune system.[1]

Methodologies for Investigation

Studying the enzymatic conversion of glutamine to pyroglutamate requires a robust set of biochemical and analytical tools. This section provides validated, step-by-step protocols for key experimental workflows.

Recombinant Human QC (hQC) Production and Purification

The production of soluble, active recombinant hQC is often challenging as expression in E. coli typically results in the formation of insoluble inclusion bodies.[16][17] The following protocol is based on strategies developed to produce soluble variants, which can be adapted for specific laboratory needs.[9]

Workflow Rationale: Standard bacterial expression systems lack the machinery for post-translational modifications like glycosylation, which can be crucial for the proper folding of mammalian proteins like hQC. This often leads to misfolding and aggregation into inclusion bodies. The strategy here involves using an expression vector with a solubility-enhancing tag (e.g., His₆-tag) and optimizing expression conditions (low temperature) to slow down protein synthesis and promote correct folding. Purification relies on the high affinity of the His-tag for immobilized metal ions (IMAC).

Step-by-Step Protocol:

-

Cloning and Transformation:

-

Subclone the cDNA for human QC (QPCT, Gene ID: 25797) into a bacterial expression vector (e.g., pQE80L or pET series) containing an N-terminal His₆-tag.

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

-

Expression:

-

Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue to incubate at 18°C for 16-20 hours with shaking. Causality Note: Lowering the temperature slows protein synthesis, reducing the likelihood of misfolding and aggregation.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).

-

Incubate on ice for 30 minutes.

-

Sonicate the suspension on ice (e.g., 10 cycles of 30s ON, 30s OFF) to ensure complete cell lysis.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). Collect the supernatant, which contains the soluble protein fraction.

-

-

Purification (IMAC):

-

Equilibrate a Ni-NTA affinity column (e.g., 5 mL column volume) with 10 column volumes (CV) of Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

-

Elute the His-tagged hQC protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.

-

-

Quality Control and Storage:

-

Analyze the eluted fractions by SDS-PAGE to assess purity and identify fractions containing hQC.

-

Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring A₂₈₀.

-

Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

-

In Vitro QC Activity Assay (Fluorimetric)

This protocol describes a sensitive, continuous, coupled fluorimetric assay suitable for kinetic analysis and high-throughput screening of inhibitors.[18][19]

Assay Rationale: QC itself does not generate a chromophoric or fluorophoric product. This assay is a two-step, coupled-enzyme reaction. In the first step, QC converts a non-fluorescent substrate (e.g., H-Gln-AMC) into pGlu-AMC. In the second step, an excess of a "developer" enzyme, pyroglutamyl aminopeptidase (PGPEP1), rapidly cleaves the pGlu residue from pGlu-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of fluorescence increase is directly proportional to the QC activity.[20][21]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 6.0, 1 mM DTT, 20% glycerol. Causality Note: QC exhibits optimal activity under mildly acidic conditions.[22] DTT is included to maintain a reducing environment, and glycerol acts as a protein stabilizer.

-

QC Enzyme Stock: Dilute purified hQC in Assay Buffer to a working concentration (e.g., 10 ng/µL). The final concentration in the assay should be determined empirically but is typically in the low ng/mL range.[20][23]

-

Developer Enzyme Stock: Dilute recombinant pyroglutamyl peptidase I (PGPEP1) in Assay Buffer (e.g., to 100 ng/µL).

-

Substrate Stock: Prepare a 10 mM stock of H-Gln-AMC in DMSO. Dilute in Assay Buffer to a working concentration (e.g., 200 µM). The final assay concentration should be around the Kₘ value, if known, or typically 50-100 µM.[9][21]

-

Inhibitor Stock: Prepare a 10 mM stock of a known QC inhibitor (e.g., PQ912) in DMSO for the positive control. Serially dilute to create a concentration range for IC₅₀ determination.

-

-

Assay Procedure (96-well format, 100 µL final volume):

-

Prepare a master mix containing Assay Buffer, QC enzyme, and developer enzyme.

-

To appropriate wells of a black, flat-bottom 96-well plate, add:

-

Test Wells: 50 µL of master mix + 1 µL of test compound (in DMSO).

-

Positive Control: 50 µL of master mix + 1 µL of QC inhibitor (e.g., PQ912).

-

Negative Control (100% Activity): 50 µL of master mix + 1 µL of DMSO.

-

Blank (No QC): 50 µL of master mix (without QC enzyme) + 1 µL of DMSO.

-

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically for 30-60 minutes (Ex: ~360 nm, Em: ~460 nm), taking readings every 60 seconds.

-

Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve for each well.

-

Subtract the rate of the "Blank" from all other wells.

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Component | Description | Purpose | Typical Final Conc. |

| hQC Enzyme | The enzyme of interest. | Catalyzes Gln -> pGlu conversion. | 1-10 ng/mL |

| H-Gln-AMC | Fluorogenic Substrate | QC substrate; non-fluorescent. | 50-100 µM |

| PGPEP1 | Developer Enzyme | Cleaves pGlu-AMC to release AMC. | 1-2 µg/mL |

| AMC | Fluorescent Product | The detected signal. | N/A |

| PQ912 | Positive Control Inhibitor | Validates assay response to inhibition. | 1-10 µM |

| Assay Buffer | HEPES, pH 6.0 | Provides optimal pH for QC activity. | 50 mM |

| Table 1: Key components of the fluorimetric QC activity assay. |

Analytical Methods for Pyroglutamate Detection

Confirming the presence and quantity of pGlu on a protein or peptide is essential. Several powerful analytical techniques can be employed.

| Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio. pGlu formation from Gln results in a mass loss of 17.03 Da (NH₃).[24] | High sensitivity and specificity. Can identify modification site via tandem MS (MS/MS). | Requires protein digestion; can be complex. Mass shift is not unique to pGlu.[24][25] |

| NMR Spectroscopy | Detects unique chemical shifts of pGlu protons and carbons.[24] | Unambiguous identification and quantification without digestion.[25] | Low sensitivity; requires high sample concentration and purity. |

| HPLC (Reversed-Phase) | Separates molecules based on hydrophobicity. pGlu-peptides are typically more hydrophobic than their Gln-counterparts. | Good for quantification and separation of modified/unmodified forms.[26] | Co-elution can be an issue. Requires standards for absolute quantification. |

| ELISA | Uses antibodies specific to the pGlu-modified N-terminus. | High throughput and sensitivity. Good for screening large numbers of samples.[27] | Dependent on antibody availability and specificity. Cross-reactivity is a potential issue. |

| Table 2: Comparison of analytical methods for pyroglutamate detection. |

Simplified Protocol for pGlu Detection in Monoclonal Antibodies (mAbs) by LC-MS:

-

Sample Preparation:

-

Reduce the mAb (e.g., with 10 mM DTT at 37°C for 30 min) to separate heavy and light chains.

-

Alkylate the free cysteines (e.g., with 25 mM iodoacetamide in the dark at RT for 30 min) to prevent disulfide bond reformation.

-

Optional: For peptide mapping, digest the protein with a specific protease like Trypsin.

-

-

LC Separation:

-

Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18).

-

Elute the chains or peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).

-

-

MS Analysis:

-

The eluent from the HPLC is directly introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectra of the intact light/heavy chains or the tryptic peptides.

-

Identify the peak corresponding to the N-terminal chain/peptide and look for a mass that is 17.03 Da lower than the theoretical mass of the glutamine-containing version.

-

Confirm the modification site using tandem MS (MS/MS) fragmentation.

-

Conclusion and Future Perspectives

The enzymatic conversion of glutamine to pyroglutamate by Glutaminyl Cyclase is a post-translational modification of fundamental importance. It is a process of duality: essential for the maturation of many vital peptides while also being a key instigator of pathology in devastating diseases like Alzheimer's. The continued development of potent and specific QC inhibitors, such as PQ912, holds significant promise as a disease-modifying therapeutic strategy.[5][12]

The methodologies outlined in this guide provide a robust framework for researchers to explore the intricacies of QC function, screen for novel therapeutics, and quantify the extent of pyroglutamylation in biological and biopharmaceutical samples. As our understanding of the diverse roles of QC and isoQC in health and disease expands, these tools will be indispensable in translating fundamental biochemical knowledge into tangible clinical benefits.

References

- 1. vcm.edpsciences.org [vcm.edpsciences.org]

- 2. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyroglutamate-Aβ: role in the natural history of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 7. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Mechanism and Inhibition of the human Glutaminyl Cyclase [ediss.uni-goettingen.de]

- 9. Soluble Variants of Human Recombinant Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyroglutamate and Isoaspartate modified Amyloid-Beta in ageing and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 14. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Probiodrug: Data on Glutaminyl Cyclases (QCs) in its relation to Alzheimer's Disease (AD) published in Acta Neuropathologica [cws.huginonline.com]

- 16. Soluble Variants of Human Recombinant Glutaminyl Cyclase | PLOS One [journals.plos.org]

- 17. Soluble variants of human recombinant glutaminyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 20. eurogentec.com [eurogentec.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Deciphering the Catalytic Mechanism of the Zn Enzyme Glutaminyl Cyclase and the Deduction of Transition-State Analog Inhibitors [ediss.uni-goettingen.de]

- 23. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 24. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Pyroglutamic Acid and Its Salts: From Discovery to Contemporary Applications